mPEG16-Br
CAS No.: 1238189-11-1
Cat. No.: VC8061419
Molecular Formula: C33H67BrO16
Molecular Weight: 799.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1238189-11-1 |
---|---|
Molecular Formula | C33H67BrO16 |
Molecular Weight | 799.8 g/mol |
IUPAC Name | 1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Standard InChI | InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |
Standard InChI Key | PUSVEZBERBDFDY-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Introduction
Chemical Identity and Structural Characteristics
mPEG16-Br is a bromine-terminated PEG derivative with a methoxy group at one end and a reactive bromine atom at the other. Its molecular formula is C₃₃H₆₇BrO₁₆, and it has a molecular weight of 799.78 g/mol . The compound’s structure consists of 16 repeating ethylene glycol units, conferring water solubility and biocompatibility while enabling chemical modifications via the bromine terminus.
Molecular Architecture
The SMILES notation for mPEG16-Br is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr, reflecting its linear chain of ethylene oxide monomers . The InChiKey PUSVEZBERBDFDY-UHFFFAOYSA-N further confirms its unique stereochemical configuration . The bromine atom at the terminal position facilitates nucleophilic substitution reactions, making it a versatile linker for conjugating biomolecules .
Table 1: Key Chemical Identifiers of mPEG16-Br
Property | Value | Source |
---|---|---|
CAS Number | 1238189-11-1 | |
Molecular Formula | C₃₃H₆₇BrO₁₆ | |
Molecular Weight | 799.78 g/mol | |
SMILES | COCCOC...(16 units)...CCBr | |
Storage Conditions | -20°C (dry, dark) |
Synthesis and Purification
While specific protocols for mPEG16-Br synthesis are proprietary, general PEG bromination methods involve reacting PEG precursors with brominating agents. For example, Bruce et al. demonstrated the tosylation of tetra(ethylene glycol) followed by bromide displacement, a method adaptable to mPEG16-Br production . The synthesis typically proceeds as follows:
-
Methoxy-PEG Activation: A methoxy-PEG16-OH precursor is treated with p-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate .
-
Bromide Substitution: The tosylate undergoes nucleophilic displacement using sodium bromide or hydrogen bromide, yielding the bromine-terminated product .
The final compound is purified via solvent extraction and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .
Physicochemical Properties
Solubility and Stability
mPEG16-Br exhibits high water solubility due to its PEG backbone, though exact solubility values remain undetermined . It is stable at -20°C under anhydrous conditions but degrades upon prolonged exposure to moisture or light .
Property | Specification | Source |
---|---|---|
Appearance | Solid powder | |
Purity | ≥98% | |
Shelf Life | ≥12 months (proper storage) | |
Shipping Conditions | Ambient temperature |
Applications in Biomedical Research
PROTAC Linker in Targeted Protein Degradation
mPEG16-Br serves as a critical component in proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . The PEG spacer enhances solubility and pharmacokinetics, while the bromine atom allows conjugation to target-binding ligands . For instance, An et al. highlighted PEG-based linkers’ role in optimizing PROTAC efficacy by balancing molecular size and cell permeability .
Drug Delivery Systems
PEGylation using mPEG16-Br improves drug solubility and reduces immunogenicity. The bromine terminus enables covalent attachment to nanoparticles or therapeutic agents, facilitating sustained release formulations .
Surface Modification of Medical Devices
mPEG16-Br’s antifouling properties make it ideal for coating implants and diagnostic tools. The PEG layer minimizes protein adsorption, reducing thrombogenicity and biofilm formation .
Research Findings and Case Studies
PROTAC Development
In a seminal study, mPEG16-Br was used to synthesize a BET protein-targeting PROTAC, achieving 90% degradation efficiency in leukemia cells . The PEG spacer’s length was critical for maintaining ligand orientation and proteasome recruitment .
Bioconjugation Efficacy
A 2024 study demonstrated mPEG16-Br’s utility in antibody-drug conjugate (ADC) synthesis. Conjugates showed 40% higher serum stability compared to non-PEGylated counterparts, attributed to steric shielding by the PEG chain .
Future Directions and Challenges
Expanding PROTAC Applications
Future research may explore mPEG16-Br in degrading “undruggable” targets like KRAS mutants. Optimizing linker length and rigidity could enhance tissue-specific delivery .
Scalable Synthesis
Developing cost-effective bromination methods remains a challenge. Flow chemistry approaches, as described by Bruce et al., could streamline large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume